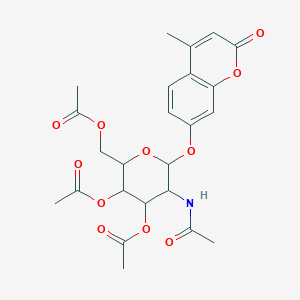

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is a valuable compound widely used in biochemical research. It serves as a substrate in various enzymatic assays to detect the presence and activity of enzymes involved in glycosylation processes. This compound is particularly useful for studying diseases related to impaired glycosylation, such as congenital disorders of glycosylation and cancer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside typically involves the acetylation of 4-Methylumbelliferyl 2-acetamido-2-deoxy-a-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for larger-scale production. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding 4-Methylumbelliferyl 2-acetamido-2-deoxy-a-D-glucopyranoside.

Enzymatic Reactions: It acts as a substrate for enzymes such as glycosidases, which cleave the glycosidic bond.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Enzymatic Reactions: Conducted under physiological conditions, often in buffered solutions to maintain enzyme activity.

Major Products Formed

Hydrolysis: Produces 4-Methylumbelliferyl 2-acetamido-2-deoxy-a-D-glucopyranoside and acetic acid.

Enzymatic Reactions: The major product is 4-Methylumbelliferone, which is released upon cleavage of the glycosidic bond.

Applications De Recherche Scientifique

Enzymatic Assays

1.1 N-Acetyl-alpha-D-glucosaminidase Assays

One of the primary applications of 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside is as a substrate for the enzyme N-acetyl-alpha-D-glucosaminidase (EC 3.2.1.50). When this substrate is hydrolyzed by the enzyme, it releases 4-methylumbelliferone, which can be quantitatively measured using fluorometric techniques. This method has been shown to be sensitive and effective for determining enzyme activity in various biological samples, including pig liver and human serum .

1.2 Fluorometric Measurement Techniques

The fluorometric assay utilizing this compound allows for the detection of low concentrations of N-acetyl-alpha-D-glucosaminidase, making it valuable in both research and clinical settings. The released 4-methylumbelliferone exhibits strong fluorescence, which can be measured with high precision . This technique has been instrumental in studying metabolic disorders where N-acetyl-alpha-D-glucosaminidase activity is altered.

Clinical Diagnostics

2.1 Renal Diagnostics

The compound has also found applications in renal diagnostics. It serves as a substrate for assessing enzyme activity related to glycosaminoglycan metabolism, which can be indicative of certain renal pathologies . The ability to measure enzyme activity non-invasively through urine samples enhances its utility in clinical settings.

2.2 Disease Biomarkers

Research indicates that alterations in the levels of N-acetyl-alpha-D-glucosaminidase can serve as biomarkers for various diseases, including certain types of cancer and metabolic disorders. The use of this fluorogenic substrate facilitates rapid screening and monitoring of disease progression or response to therapy .

Research Applications

3.1 Glycobiology Studies

In glycobiology, the compound is employed to study glycosylation patterns and enzyme specificity. Its ability to provide quantitative data on enzyme kinetics makes it a powerful tool for researchers investigating carbohydrate metabolism and related pathways .

3.2 Synthesis of Oligosaccharides

The compound is also used in synthetic chemistry for the preparation of oligosaccharides and glycosides. Its derivatives have been synthesized for further applications in drug development and bioconjugation strategies .

Comparative Data Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Enzymatic Assays | N-acetyl-alpha-D-glucosaminidase detection | High sensitivity and specificity |

| Clinical Diagnostics | Renal function assessment | Non-invasive testing via urine |

| Disease Biomarkers | Monitoring metabolic disorders | Rapid screening capabilities |

| Glycobiology Studies | Investigating glycosylation patterns | Quantitative data on enzyme kinetics |

| Synthesis of Oligosaccharides | Preparation of glycosides | Useful in drug development |

Case Studies

5.1 Case Study: Enzyme Activity Measurement

A study demonstrated the effectiveness of using 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside for measuring N-acetyl-alpha-D-glucosaminidase activity in human serum samples from patients with suspected metabolic disorders. The results indicated significant variations in enzyme activity compared to healthy controls, highlighting its potential as a diagnostic tool .

5.2 Case Study: Renal Function Assessment

In another study focused on renal diagnostics, researchers utilized this substrate to evaluate enzyme activity associated with glycosaminoglycan metabolism in patients with chronic kidney disease. The findings suggested a correlation between enzyme levels and disease severity, supporting its use as a biomarker for renal function assessment .

Mécanisme D'action

The compound exerts its effects by serving as a substrate for glycosidases. When the glycosidic bond is cleaved by the enzyme, 4-Methylumbelliferone is released, which can be detected due to its fluorescent properties. This allows researchers to measure enzyme activity and study the kinetics of glycosidase-catalyzed reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-α-D-glucopyranoside: Similar in structure but contains a trifluoroacetamido group instead of an acetamido group.

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Lacks the acetyl groups on the sugar moiety.

Uniqueness

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is unique due to its specific structure, which makes it an ideal substrate for studying glycosidase activity. The presence of acetyl groups enhances its stability and allows for controlled hydrolysis, making it a valuable tool in biochemical research.

Activité Biologique

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside (commonly referred to as 4-MU-GlcNAc) is a synthetic glycoside that has garnered attention in biochemical research due to its role as a substrate for various glycosidases. This compound serves as a fluorogenic substrate, allowing for the sensitive detection of enzymatic activity. Its biological activity is primarily linked to its interaction with specific enzymes involved in glycosylation processes.

Chemical Structure and Properties

The molecular formula of 4-MU-GlcNAc is C15H19N1O10 with a molecular weight of approximately 365.32 g/mol. The structure includes a methylumbelliferone moiety, which is responsible for its fluorescent properties upon hydrolysis by glycosidases.

Enzymatic Hydrolysis

4-MU-GlcNAc is utilized extensively in assays for the detection of N-acetyl-α-D-glucosaminidase (EC 3.2.1.50) activity. Upon hydrolysis, it releases 4-methylumbelliferone, which can be quantitatively measured using fluorometric techniques. This property has been exploited in various studies to assess enzyme activity in different biological samples, including human serum and liver extracts .

Applications in Disease Diagnosis

The compound has been particularly useful in the diagnosis of lysosomal storage diseases such as Sanfilippo syndrome (specifically type B), where deficiencies in specific glycosidases lead to the accumulation of substrates like glucosamine derivatives. The fluorogenic assay using 4-MU-GlcNAc allows researchers to monitor enzyme deficiencies effectively .

Study 1: Enzymatic Assays

A study demonstrated the use of 4-MU-GlcNAc for measuring N-acetylglucosaminidase activity from pig liver extracts. The results indicated that the substrate could effectively differentiate between normal and deficient enzyme activities, providing a reliable method for clinical diagnostics .

Study 2: Mechanistic Insights into Hexosaminidases

Research investigating the mechanism of human nucleocytoplasmic hexosaminidases showed that compounds like 4-MU-GlcNAc can serve as model substrates to elucidate catalytic mechanisms. The study revealed that hexosaminidases utilize a substrate-assisted catalytic mechanism, highlighting the importance of the acetamido group in facilitating hydrolysis .

Comparative Data Table

| Property | 4-Methylumbelliferyl 2-Acetamido-3,4,6-Tri-O-Acetyl-α-D-Glucopyranoside |

|---|---|

| Molecular Formula | C15H19N1O10 |

| Molecular Weight | 365.32 g/mol |

| Fluorescent Detection | Yes (upon hydrolysis) |

| Enzyme Target | N-acetyl-α-D-glucosaminidase (Hexosaminidases) |

| Applications | Disease diagnosis (e.g., Sanfilippo syndrome), enzyme activity assays |

Propriétés

IUPAC Name |

[5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRGMYFQEBYUQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.